molecular formula C10H17N3O B13526841 3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine

Katalognummer: B13526841
Molekulargewicht: 195.26 g/mol
InChI-Schlüssel: YOKJSIRCXHCQQZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine is a compound that features a piperidine ring substituted with an ethyl-imidazole moiety. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine typically involves the reaction of 1-ethyl-1H-imidazole with piperidine derivatives under specific conditions. One common method involves the use of a base such as sodium hydride to deprotonate the imidazole, followed by nucleophilic substitution with a piperidine derivative . The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality. Catalysts and optimized reaction conditions are used to maximize efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition studies. The piperidine ring can interact with various receptors, potentially modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(1H-Imidazol-1-yl)piperidine: Similar structure but lacks the ethyl group on the imidazole ring.

    3-Ethyl-1-vinyl-1H-imidazol-3-ium Bromide: Contains a vinyl group instead of a piperidine ring.

Uniqueness

3-((1-Ethyl-1h-imidazol-2-yl)oxy)piperidine is unique due to the presence of both the ethyl-imidazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields .

Eigenschaften

Molekularformel

C10H17N3O

Molekulargewicht

195.26 g/mol

IUPAC-Name

3-(1-ethylimidazol-2-yl)oxypiperidine

InChI

InChI=1S/C10H17N3O/c1-2-13-7-6-12-10(13)14-9-4-3-5-11-8-9/h6-7,9,11H,2-5,8H2,1H3

InChI-Schlüssel

YOKJSIRCXHCQQZ-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=CN=C1OC2CCCNC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.